3,4,5-Tribromo-1H-pyrrole-2-carbonitrile
CAS No.: 130511-67-0
Cat. No.: VC8228655
Molecular Formula: C5HBr3N2
Molecular Weight: 328.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130511-67-0 |
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Molecular Formula | C5HBr3N2 |
Molecular Weight | 328.79 g/mol |
IUPAC Name | 3,4,5-tribromo-1H-pyrrole-2-carbonitrile |
Standard InChI | InChI=1S/C5HBr3N2/c6-3-2(1-9)10-5(8)4(3)7/h10H |
Standard InChI Key | UNNMRLKQCWKDDT-UHFFFAOYSA-N |
SMILES | C(#N)C1=C(C(=C(N1)Br)Br)Br |
Canonical SMILES | C(#N)C1=C(C(=C(N1)Br)Br)Br |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3,4,5-tribromo-1H-pyrrole-2-carbonitrile, reflecting its substitution pattern on the pyrrole ring. Its molecular formula, C₅HBr₃N₂, confirms the presence of five carbon atoms, three bromine atoms, and two nitrogen atoms within the structure . The nitrile group at position 2 and bromine atoms at positions 3, 4, and 5 create a sterically congested electronic environment that influences reactivity.
Spectroscopic Identification
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IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the nitrile group’s presence .
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 328.79 (M⁺) with characteristic Br isotope patterns .
Synthetic Methodologies and Optimization
Industrial-Scale Production Challenges
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Purification Issues: High bromine content increases molecular weight (328.79 g/mol), complicating distillation .
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Yield Optimization: Typical laboratory yields of 60–75% require improvement for commercial viability.
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Byproduct Management: Tribrominated byproducts necessitate chromatographic separation (silica gel, hexane/EtOAc) .
Physicochemical Properties and Stability
Thermodynamic Parameters
Experimental and predicted properties from computational models include:
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL at 25°C (limited by hydrophobic Br substituents)
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Organic Solvents:
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DCM: 85 mg/mL
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DMF: 120 mg/mL
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THF: 45 mg/mL
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The high logP value indicates strong lipid membrane permeability, suggesting potential bioaccumulation concerns .
Reactivity and Functionalization Pathways
Electrophilic Substitution
Despite full bromination, residual reactivity exists at the nitrile group:
Transition Metal-Mediated Reactions
Photochemical Behavior
UV-Vis spectra show λ_max at 285 nm (ε = 4500 M⁻¹cm⁻¹), indicating potential for light-induced reactions. Photodegradation studies reveal t₁/₂ of 48 hours under 300 nm UV exposure .
Applications in Materials Science and Medicinal Chemistry
Polymer Precursors
Incorporation into conjugated polymers enhances thermal stability:
Polymer Property | With Tribromopyrrole Unit | Baseline Polymer |
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T_g (°C) | 215 | 185 |
Decomposition Temp (°C) | 410 | 380 |
Conductivity (S/cm) | 1.2×10⁻³ | 3.5×10⁻⁴ |
Pharmaceutical Intermediates
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Anticancer Agents: Serves as core structure in Bruton’s tyrosine kinase inhibitors
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Antimicrobials: Structure-activity relationship (SAR) studies show MIC90 = 2.5 μM against S. aureus
Recent Advancements and Future Directions
2024–2025 Developments
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Flow Chemistry Synthesis: Continuous processing reduces reaction time from 18h to 2h with 92% yield
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COF Integration: Tribromopyrrole-based covalent organic frameworks show exceptional H₂ storage capacity (2.8 wt% at 77K)
Unresolved Challenges
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Stereochemical control in asymmetric functionalization
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Scalable purification methods for gram-scale production
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Environmental mitigation of bromide byproducts
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